molecular formula C8H5ClF3NO2 B6317379 5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene CAS No. 157229-45-3

5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene

Cat. No.: B6317379
CAS No.: 157229-45-3
M. Wt: 239.58 g/mol
InChI Key: DDAHOLROZLUWQV-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of nitrobenzene, characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene typically involves multiple steps, including nitration, halogenation, and trifluoromethylation. One common synthetic route is as follows:

    Nitration: The starting material, 2-methylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-methyl-1-nitrobenzene.

    Halogenation: The nitro compound is then subjected to halogenation using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 5-position, yielding 5-chloro-2-methyl-1-nitrobenzene.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Safety measures are also implemented to handle the hazardous reagents and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Reduction: 5-Chloro-2-methyl-3-(trifluoromethyl)aniline.

    Substitution: 5-Hydroxy-2-methyl-3-(trifluoromethyl)nitrobenzene.

    Oxidation: 5-Chloro-2-carboxy-3-(trifluoromethyl)nitrobenzene.

Scientific Research Applications

5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-1-nitrobenzene
  • 5-Chloro-2-methyl-3-(trifluoromethyl)aniline
  • 5-Chloro-2-carboxy-3-(trifluoromethyl)nitrobenzene

Uniqueness

5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-methyl-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-4-6(8(10,11)12)2-5(9)3-7(4)13(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAHOLROZLUWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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